molecular formula C10H11BrClNO B14068206 1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14068206
M. Wt: 276.56 g/mol
InChI Key: OQOMABKVXFOVDV-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom, an amino group, and a chloromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-4-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for efficiency, safety, and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Nitro derivatives.

    Reduction: Alcohols or amines.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one

Uniqueness

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a chloromethyl group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for diverse chemical transformations and the exploration of novel biological activities.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-4-(chloromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-3-2-7(5-12)4-9(8)13/h2-4,6H,5,13H2,1H3

InChI Key

OQOMABKVXFOVDV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)CCl)N)Br

Origin of Product

United States

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